4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. In this case, the compound appears to contain a triazole ring, a common feature in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of triazole derivatives has been studied extensively . The retrosynthetic analysis is often used to plan the synthesis, which involves thinking backwards from the target molecule to a suitable starting material .Molecular Structure Analysis
The molecular structure of a compound can be studied using various spectroscopic techniques like IR, NMR, and Mass spectroscopy . These techniques provide information about the connectivity of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Triazoles, for example, are known to participate in a variety of reactions. The retrosynthetic analysis can also be used to predict the possible reactions a compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the structure of the compound .Scientific Research Applications
Fluorescence Probes for Biomolecule Detection
A study by Chu et al. (2019) developed a fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics, designed for the selective and sensitive detection of homocysteine in biological systems. This probe could be used to research the effects of homocysteine in various biological contexts, demonstrating the potential application of triazole derivatives in bioanalytical chemistry (Chu et al., 2019).
Antimicrobial Agents
Bhat et al. (2016) synthesized new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. The compounds displayed a broad spectrum of antimicrobial activities, highlighting the role of triazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Ultrasound-Assisted Synthesis
Liu and Wang (2010) described an efficient ultrasound-assisted synthesis of novel dihydropyrimidinones using triazole derivatives as starting materials. This method offers advantages such as milder conditions, shorter reaction times, and higher yields, underscoring the utility of triazole compounds in facilitating organic synthesis (Liu & Wang, 2010).
Molecular Organization Studies
Matwijczuk et al. (2018) conducted spectroscopic studies on a triazolo derivative to understand its molecular organization in different solvents. This research provides insights into how the molecular structure of triazole derivatives can be influenced by solvent interactions, which is crucial for designing materials with specific properties (Matwijczuk et al., 2018).
Antifungal Evaluation
Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal activity against Candida strains, highlighting the potential of triazole derivatives in antifungal drug development (Lima-Neto et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been studied for their potential anticancer properties . They are believed to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogen .
Biochemical Pathways
Given that 1,2,4-triazole derivatives are thought to target the aromatase enzyme, they could potentially affect the estrogen biosynthesis pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds could potentially improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The environmental impact of agrochemicals, a group that includes many organophosphate pesticides, has been extensively studied .
properties
IUPAC Name |
4-propan-2-yl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-4-7-8-6(9)3-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWMDMMESWEKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1556310-54-3 |
Source
|
Record name | 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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